molecular formula C7H9NOS B6158898 N-[(4-ethylthiophen-2-yl)methylidene]hydroxylamine CAS No. 276692-17-2

N-[(4-ethylthiophen-2-yl)methylidene]hydroxylamine

Cat. No.: B6158898
CAS No.: 276692-17-2
M. Wt: 155.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(4-ethylthiophen-2-yl)methylidene]hydroxylamine is a chemical compound that has garnered significant interest in scientific research due to its potential biological activity and various applications. This compound is characterized by the presence of a thiophene ring substituted with an ethyl group and a hydroxylamine functional group.

Preparation Methods

The synthesis of N-[(4-ethylthiophen-2-yl)methylidene]hydroxylamine can be achieved through several methods. One common approach involves the reaction of 4-ethylthiophene-2-carbaldehyde with hydroxylamine hydrochloride under basic conditions. The reaction typically proceeds as follows:

  • Dissolve 4-ethylthiophene-2-carbaldehyde in an appropriate solvent such as ethanol.
  • Add hydroxylamine hydrochloride to the solution.
  • Adjust the pH of the reaction mixture to basic conditions using a base such as sodium hydroxide.
  • Stir the reaction mixture at room temperature for several hours.
  • Isolate the product by filtration and purify it using recrystallization techniques.

Chemical Reactions Analysis

N-[(4-ethylthiophen-2-yl)methylidene]hydroxylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitroso derivatives.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The hydroxylamine group can participate in substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions.

Scientific Research Applications

N-[(4-ethylthiophen-2-yl)methylidene]hydroxylamine has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and heterocyclic compounds.

    Biology: The compound’s potential biological activity makes it a candidate for studying enzyme inhibition and other biochemical processes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antimicrobial or anticancer agent.

    Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(4-ethylthiophen-2-yl)methylidene]hydroxylamine involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with active sites of enzymes, leading to inhibition or modulation of enzyme activity. Additionally, it may interact with cellular pathways involved in oxidative stress and apoptosis, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

N-[(4-ethylthiophen-2-yl)methylidene]hydroxylamine can be compared with other similar compounds such as:

    N-[(4-methylthiophen-2-yl)methylidene]hydroxylamine: Similar structure but with a methyl group instead of an ethyl group.

    N-[(4-phenylthiophen-2-yl)methylidene]hydroxylamine: Contains a phenyl group, which may alter its chemical and biological properties.

    N-[(4-chlorothiophen-2-yl)methylidene]hydroxylamine: The presence of a chlorine atom can significantly impact its reactivity and applications.

Properties

CAS No.

276692-17-2

Molecular Formula

C7H9NOS

Molecular Weight

155.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.